(5-bromo-4-chloro-1H-indol-3-yl) Hexadecanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

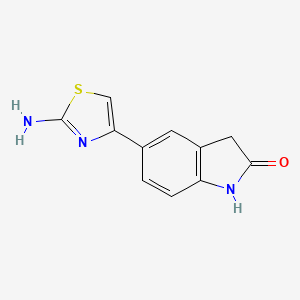

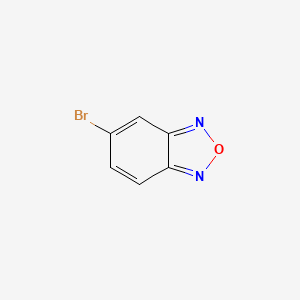

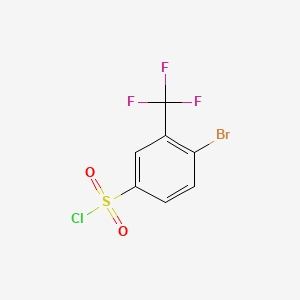

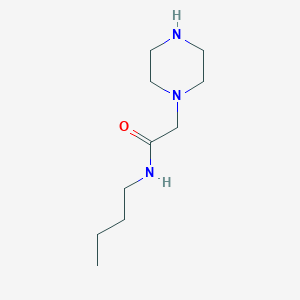

The compound “(5-bromo-4-chloro-1H-indol-3-yl) Hexadecanoate” is a derivative of indole, which is a heterocyclic aromatic organic compound. Indole derivatives have been found to have various biological activities .

Molecular Structure Analysis

The molecular structure of this compound would consist of an indole ring (a fused benzene and pyrrole ring) with bromine and chlorine substituents, and a hexadecanoate (16-carbon) chain .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. As a long-chain fatty acid derivative, it’s likely to be hydrophobic. The presence of halogens may also affect its reactivity .Scientific Research Applications

Carboxylesterase Substrate

5-Bromo-4-chloro-3-indoxyl palmitate: is a chromogenic substrate for carboxylesterase . When cleaved by this enzyme, it produces a blue precipitate, which is useful for visualizing enzyme activity. This application is significant in biochemical assays that measure carboxylesterase activity in various biological samples.

Protein Electrophoresis & Western Blotting

This compound is utilized in protein electrophoresis and Western blotting as part of the detection process . It serves as a substrate that reacts to produce a detectable signal, aiding in the identification and quantification of proteins separated by electrophoresis.

Immunodetection Reagents

In immunodetection, 5-Bromo-4-chloro-3-indoxyl palmitate acts as a substrate for enzymes that are linked to antibodies . The enzymatic reaction leads to a color change, which is used to detect the presence of specific antigens or antibodies in a sample.

In Situ Hybridization

The compound finds application in in situ hybridization techniques, where it helps in the visualization of nucleic acid probes within fixed tissues and cells . This is crucial for studying gene expression and distribution within specific biological contexts.

Immunohistochemistry

In immunohistochemistry, 5-Bromo-4-chloro-3-indoxyl palmitate is used to visualize the binding of antibodies to antigens in tissue sections . The compound reacts to produce a color change at the site of antibody-antigen interaction, facilitating the analysis of cellular components and structures.

Pancreatic Lipase Inhibition Studies

Research has indicated that 5-Bromo-4-chloro-3-indoxyl palmitate can be used to study the inhibition of pancreatic lipase, an enzyme important in the digestive process . This application is valuable in the development of treatments for conditions like obesity, where lipase inhibitors can reduce the absorption of dietary fats.

Mechanism of Action

Target of Action

The primary target of 5-Bromo-4-chloro-3-indoxyl palmitate is carboxylesterase , an enzyme that catalyzes the hydrolysis of esters .

Mode of Action

5-Bromo-4-chloro-3-indoxyl palmitate acts as a chromogenic substrate for carboxylesterase . When the enzyme cleaves this compound, a blue precipitate is produced .

Biochemical Pathways

The action of 5-Bromo-4-chloro-3-indoxyl palmitate involves the hydrolytic activity of carboxylesterase . The cleavage of this compound by the enzyme leads to the production of a blue precipitate, indicating the activity of carboxylesterase .

Pharmacokinetics

It’s known that this compound is used in vitro as a substrate for carboxylesterase .

Result of Action

The cleavage of 5-Bromo-4-chloro-3-indoxyl palmitate by carboxylesterase results in the formation of a blue precipitate . This color change serves as a visual indicator of the enzyme’s activity.

Action Environment

The action of 5-Bromo-4-chloro-3-indoxyl palmitate is influenced by environmental factors such as temperature and light. It’s recommended to store this compound at -20°C and protect it from light to maintain its stability .

Safety and Hazards

Future Directions

properties

IUPAC Name |

(5-bromo-4-chloro-1H-indol-3-yl) hexadecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H35BrClNO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22(28)29-21-18-27-20-17-16-19(25)24(26)23(20)21/h16-18,27H,2-15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FREDWHLFBOAXBQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC1=CNC2=C1C(=C(C=C2)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H35BrClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370038 |

Source

|

| Record name | (5-bromo-4-chloro-1H-indol-3-yl) Hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

341972-98-3 |

Source

|

| Record name | 5-Bromo-4-chloro-1H-indol-3-yl hexadecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=341972-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5-bromo-4-chloro-1H-indol-3-yl) Hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Morpholinobenzo[D]thiazol-6-amine](/img/structure/B1272993.png)